

Application Notes and Protocols for Chelex® 100 DNA Extraction from Tissue Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CHELEX 100

Cat. No.: B1177728

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality Deoxyribonucleic Acid (DNA) from tissue samples is a critical first step for a multitude of molecular biology applications, including Polymerase Chain Reaction (PCR), genotyping, and sequencing. The Chelex® 100 resin-based method offers a rapid, cost-effective, and non-toxic alternative to traditional phenol-chloroform extraction or expensive commercial kits.[1][2] This method is particularly advantageous for processing a large number of samples and for applications where PCR-ready, single-stranded DNA is sufficient.

Chelex® 100 is a chelating ion-exchange resin composed of styrene-divinylbenzene copolymers with paired iminodiacetate ions.[3] Its primary function in DNA extraction is to bind polyvalent metal ions, such as magnesium (Mg^{2+}), which are essential cofactors for DNases.[3] [4] By sequestering these ions, Chelex® 100 inactivates nucleases that could otherwise degrade the DNA, especially during the high-temperature incubation steps required for cell lysis.[4] The procedure involves boiling the tissue sample in a suspension of Chelex® 100, which breaks open cells, denatures proteins, and protects the released DNA.[3] The resulting supernatant, containing single-stranded DNA, can be directly used in downstream applications like PCR.

Principle of the Method

The Chelex® 100 DNA extraction method is based on a straightforward principle of cell lysis and nuclease inactivation. The process begins with the incubation of the tissue sample in an aqueous suspension of Chelex® 100 resin, often in the presence of a proteolytic enzyme like Proteinase K to aid in tissue digestion.[5] This is followed by a boiling step, which serves two main purposes: it lyses the cells to release the DNA and it denatures cellular proteins, including DNases. The Chelex® 100 resin's key role is to chelate divalent metal ions (e.g., Mg²⁺), which are crucial for the activity of many DNases.[3][4] By binding these ions, the resin effectively prevents the enzymatic degradation of the DNA at high temperatures. Following the boiling step, the mixture is centrifuged to pellet the Chelex® resin and cellular debris. The supernatant, which contains the heat-denatured, single-stranded DNA, is then carefully collected for use in subsequent molecular analyses.[3]

Data Presentation

The yield and purity of DNA extracted using the Chelex® 100 method can vary depending on the tissue type, the amount of starting material, and the specific protocol used. The following tables summarize quantitative data from various studies to provide an overview of expected results.

Table 1: DNA Yield from Liver Tissue using a Modified Chelex® 100 Protocol

Starting Material (Liver Tissue)	DNA Yield (ng/μL)	260/280 Ratio	260/230 Ratio
7 mg	~1000	1.86	1.92
9 mg	>1000	1.85	1.95
11 mg	>1000	1.87	2.01

Data adapted from a study that introduced modifications to the standard Chelex protocol to improve DNA quality and yield from avian liver tissue.[4][6]

Table 2: Comparison of DNA Yield from Various Sample Types using Chelex® 100 and Other Methods

Sample Type	Extraction Method	Mean DNA Yield (ng/ μ L)
Blood	Chelex® 100	Varies
Blood	QIAamp® DNA Blood Mini Kit	28.0 \pm 3.8
Blood	Phenol-Chloroform	25.25 \pm 4.3
Dried Blood Spot	Chelex® 100 (Control Protocol)	- (54% absolute efficiency)
Dried Blood Spot	QIAamp® DNA Blood Mini Kit	- (9% absolute efficiency)
Semen	Chelex® 100	Higher than solid-phase methods
Saliva	Chelex® 100	Higher than solid-phase methods

This table compiles data from multiple sources to provide a comparative perspective. Direct comparison is challenging due to variations in protocols and quantification methods.[7][8]

Experimental Protocols

This section provides a detailed, generalized protocol for DNA extraction from tissue samples using Chelex® 100. This protocol can be adapted for various tissue types such as muscle, skin, or organ tissue.

Materials and Reagents

- Chelex® 100 molecular-biology grade resin (e.g., Bio-Rad)
- Proteinase K (20 mg/mL solution)
- Sterile, nuclease-free water
- 1.5 mL microcentrifuge tubes
- Sterile pipette tips (wide-bore tips are recommended for pipetting Chelex® suspension)
- Vortex mixer

- Microcentrifuge
- Heating block or water bath capable of 56°C and 100°C
- Sterile scalpel or scissors

Preparation of Reagents

5-10% (w/v) Chelex® 100 Suspension:

- Weigh 5 g (for 5%) or 10 g (for 10%) of Chelex® 100 resin.
- Add the resin to a sterile, nuclease-free bottle.
- Add sterile, nuclease-free water to a final volume of 100 mL.
- Store at 4°C. Shake well to ensure a uniform suspension before each use. A magnetic stirrer can be used to keep the resin suspended while aliquoting.[1][5]

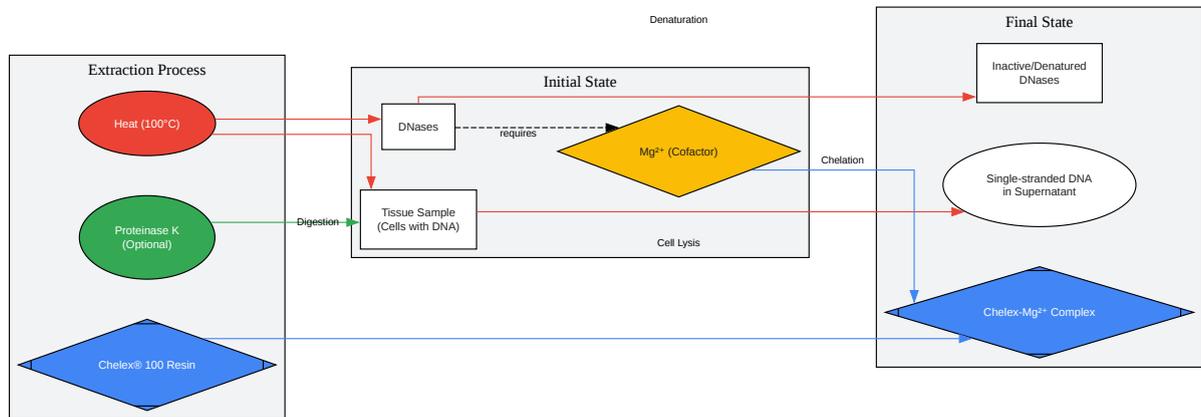
Detailed Protocol

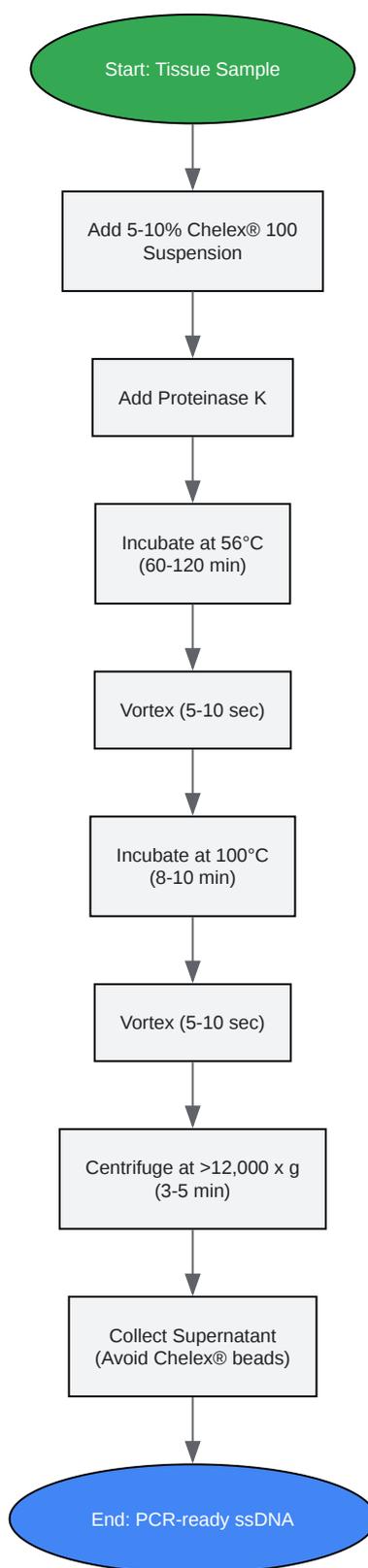
- Sample Preparation:
 - Excise a small piece of tissue (approximately 1-2 mm³ or 5-20 mg). For tougher tissues, mincing with a sterile scalpel can improve digestion.
 - Place the tissue sample into a sterile 1.5 mL microcentrifuge tube.
- Lysis Buffer Addition:
 - Thoroughly resuspend the 5-10% Chelex® 100 solution by vortexing.
 - Immediately add 200 µL of the Chelex® suspension to the microcentrifuge tube containing the tissue sample.
- Proteinase K Digestion:
 - Add 5 µL of Proteinase K (20 mg/mL) to the tube.[5]

- Vortex briefly to mix.
- Incubate the sample at 56°C for 60-120 minutes, or until the tissue is substantially digested. For some tough tissues, an overnight incubation may be beneficial.[5]
- Enzyme Inactivation and Cell Lysis:
 - Vortex the tube vigorously for 5-10 seconds.
 - Incubate the tube at 100°C (boiling water bath or heating block) for 8-10 minutes to lyse the cells and inactivate Proteinase K.
- Pelleting Debris:
 - Vortex the tube for 5-10 seconds.
 - Centrifuge the tube at high speed (e.g., 12,000 x g) for 3-5 minutes to pellet the Chelex® resin and cellular debris.[4]
- DNA Collection:
 - Carefully aspirate the supernatant, which contains the DNA, without disturbing the Chelex® pellet. Transfer the supernatant to a new sterile microcentrifuge tube. Caution: The Chelex® resin can inhibit downstream enzymatic reactions such as PCR.[9]
 - The extracted DNA is single-stranded and ready for immediate use in PCR or can be stored at -20°C for long-term storage.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DNA Extraction: Chelex — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 2. researchgate.net [researchgate.net]
- 3. Archived | DNA Extraction and Quantitation for Forensic Analysts | Chelex® 100 Extraction Process | National Institute of Justice [nij.ojp.gov]
- 4. Method for improving the quality of genomic DNA obtained from minute quantities of tissue and blood samples using Chelex 100 resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelex DNA extraction Protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Chelex 100 resin-based extraction of genomic DNA from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Archived | DNA Extraction and Quantitation for Forensic Analysts | Advantages and Disadvantages | National Institute of Justice [nij.ojp.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Chelex® 100 DNA Extraction from Tissue Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177728#chelex-100-dna-extraction-from-tissue-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com